Bucumolol

Overview

Description

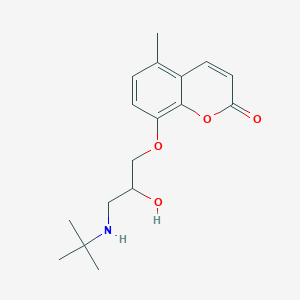

Bucumolol is a pharmacological agent classified as a beta-adrenergic antagonist. It is primarily used for its cardiovascular effects, particularly in managing hypertension and certain types of arrhythmias. This compound works by blocking beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

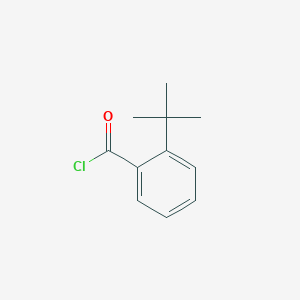

The synthesis of Bucumolol involves several steps, starting with the preparation of the core structure, which is a chromen-2-one derivative. The key steps include:

Formation of the chromen-2-one core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the tert-butylamino group: This step typically involves the reaction of the chromen-2-one core with tert-butylamine under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Bucumolol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to introduce hydroxyl groups or other functional groups.

Reduction: Reduction reactions can be used to modify the chromen-2-one core or other parts of the molecule.

Substitution: Various substitution reactions can be performed to introduce different functional groups or modify existing ones.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Tert-butylamine, other amines.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the chromen-2-one core, and various substituted analogs .

Scientific Research Applications

Bucumolol has several scientific research applications, including:

Cardiovascular Research: Used to study the effects of beta-adrenergic blockade on heart rate, blood pressure, and myocardial contractility.

Pharmacological Studies: Investigated for its potential in managing hypertension and arrhythmias.

Biological Research: Studied for its effects on beta-adrenergic receptors and related signaling pathways.

Mechanism of Action

Bucumolol exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. By inhibiting these receptors, this compound reduces heart rate and myocardial contractility, leading to a decrease in cardiac output and blood pressure. This mechanism is beneficial in managing hypertension and reducing the risk of cardiovascular events .

Comparison with Similar Compounds

Similar Compounds

Propranolol: Another beta-adrenergic antagonist with similar cardiovascular effects.

Atenolol: A selective beta-1 adrenergic antagonist used for similar indications.

Metoprolol: Another selective beta-1 adrenergic antagonist with a similar mechanism of action.

Uniqueness

Bucumolol is unique due to its intrinsic sympathomimetic activity (ISA), which allows it to partially activate beta-adrenergic receptors while blocking them. This results in fewer side effects related to bradycardia and lipid metabolism, making it a favorable option for certain patients .

Properties

IUPAC Name |

8-[3-(tert-butylamino)-2-hydroxypropoxy]-5-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-11-5-7-14(16-13(11)6-8-15(20)22-16)21-10-12(19)9-18-17(2,3)4/h5-8,12,18-19H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJVBYRUFLGDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866688 | |

| Record name | 8-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58409-59-9 | |

| Record name | Bucumolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58409-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucumolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUCUMOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8WVJ3501L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

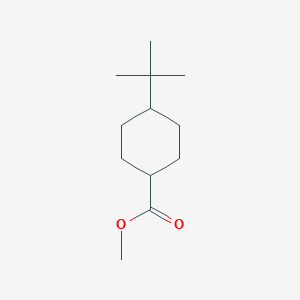

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Bucumolol?

A1: this compound is a β-adrenergic blocking agent. [, , , ] It exerts its effects by competitively binding to β-adrenergic receptors, primarily in the heart. This binding inhibits the actions of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and contractility. [, , ]

Q2: How does the antiarrhythmic activity of this compound compare to its optical isomers?

A2: Studies in dogs demonstrate that the levo-isomer of this compound is significantly more potent in blocking β-adrenergic receptors compared to the dextro-isomer. [] This translates to the levo-isomer and the racemic mixture effectively suppressing aconitine-induced atrial arrhythmia, while the dextro-isomer shows lower efficacy. [] Interestingly, both isomers and the racemic mixture can reverse ouabain-induced ventricular arrhythmia, although the levo-isomer achieves this at a lower dose. []

Q3: Does this compound possess any non-specific membrane actions, and if so, do they contribute to its overall pharmacological profile?

A3: Research suggests that this compound might have non-specific membrane actions in addition to its β-blocking properties. [, ] This is supported by observations that this compound, even at high doses, can depress atrioventricular conduction in dogs with suppressed sympathetic nervous activity, a phenomenon not solely attributable to β-blockade. [] Further research suggests that this non-specific membrane stabilizing action might not play a significant role in the drug's protective effect against myocardial ischemia. []

Q4: How does this compound influence the renin-angiotensin system, and what are the implications for its antihypertensive effects?

A4: this compound demonstrates an ability to lower blood pressure and decrease plasma renin concentration (PRC) in spontaneously hypertensive rats. [] A strong correlation exists between the percentage changes in blood pressure and PRC following a single administration of this compound, indicating a possible link between renin inhibition and its antihypertensive action. [] This effect on PRC appears to be sustained even with long-term administration. []

Q5: What is the significance of enantioselective distribution observed with this compound?

A5: this compound, being a racemic mixture, exhibits enantioselective distribution. [] Studies show that its enantiomers display different partitioning behaviors in a two-phase system containing a chiral selector. [] This differential distribution suggests the possibility of separating and studying the individual enantiomers to potentially harness the therapeutic benefits of the more active form.

Q6: Are there any studies on the clinical efficacy of this compound?

A6: Clinical studies on this compound have investigated its efficacy in treating angina pectoris and arrhythmias. [, ] A Phase 1 study confirmed the heart rate-lowering effect of this compound without significant adverse effects. [] A double-blind study comparing different doses of this compound found 30mg/day to be potentially more effective in treating angina and arrhythmias with fewer side effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-1,2,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-7-one](/img/structure/B107575.png)

![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)

![ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane](/img/structure/B107602.png)